methyl 4-[(3R)-3-oxidanylpyrrolidin-1-yl]benzoate
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Overview
Description
Methyl 4-[(3R)-3-oxidanylpyrrolidin-1-yl]benzoate is a chemical compound with the molecular formula C13H15NO3 It is a derivative of benzoic acid and contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(3R)-3-oxidanylpyrrolidin-1-yl]benzoate typically involves the esterification of 4-(pyrrolidin-1-yl)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps such as distillation and recrystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3R)-3-oxidanylpyrrolidin-1-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 4-(pyrrolidin-1-yl)benzoic acid.
Reduction: Formation of 4-(pyrrolidin-1-yl)benzyl alcohol.
Substitution: Formation of substituted benzoates, such as methyl 4-nitrobenzoate or methyl 4-bromobenzoate.
Scientific Research Applications
Methyl 4-[(3R)-3-oxidanylpyrrolidin-1-yl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of methyl 4-[(3R)-3-oxidanylpyrrolidin-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring plays a crucial role in its biological activity by facilitating binding to target proteins and enzymes. The compound’s effects are mediated through its ability to modulate various biochemical pathways, leading to desired therapeutic outcomes .
Comparison with Similar Compounds
Methyl 4-[(3R)-3-oxidanylpyrrolidin-1-yl]benzoate can be compared with other similar compounds, such as:
Methyl 4-pyrrolidin-1-ylbenzoate: Similar structure but lacks the oxidanyl group.
Methyl 4-(3-hydroxypyrrolidin-1-yl)benzoate: Contains a hydroxyl group instead of an oxidanyl group.
Methyl 4-(pyrrolidin-1-yl)benzoate: Similar structure but with different substituents on the pyrrolidine ring
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H17NO3 |
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Molecular Weight |
247.29 g/mol |
IUPAC Name |
methyl 4-[(3R)-3-(oxiran-2-yl)pyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C14H17NO3/c1-17-14(16)10-2-4-12(5-3-10)15-7-6-11(8-15)13-9-18-13/h2-5,11,13H,6-9H2,1H3/t11-,13?/m1/s1 |
InChI Key |
MVQSWGQGUABTDH-JTDNENJMSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)N2CC[C@H](C2)C3CO3 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CCC(C2)C3CO3 |
Origin of Product |
United States |
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